3-(4-Methoxypiperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(4-Methoxypiperidine-1-carbonyl)benzonitrile is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a methoxy group and a benzonitrile moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxypiperidine-1-carbonyl)benzonitrile typically involves the reaction of 4-methoxypiperidine with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxypiperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-(4-Methoxypiperidine-1-carbonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxypiperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypiperidine: A simpler analog with similar structural features but lacking the benzonitrile moiety.
3-(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid: A compound with an additional carboxylic acid group, offering different reactivity and applications.
Uniqueness
3-(4-Methoxypiperidine-1-carbonyl)benzonitrile stands out due to its combination of a piperidine ring and a benzonitrile group, providing unique reactivity and potential for diverse applications in various fields.
This detailed article provides a comprehensive overview of 3-(4-Methoxypiperidine-1-carbonyl)benzonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-(4-methoxypiperidine-1-carbonyl)benzonitrile |
InChI |
InChI=1S/C14H16N2O2/c1-18-13-5-7-16(8-6-13)14(17)12-4-2-3-11(9-12)10-15/h2-4,9,13H,5-8H2,1H3 |
InChI Key |
KVQCGOFJYGPBDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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